N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide
Description
N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide is a pyrimidine-derived compound featuring a benzimidazole core linked via an oxygen atom to a pyrimidinyl scaffold. The structure is further substituted with a trifluoromethylphenylamino group and a cyclopropanecarboxamide moiety. This compound’s design integrates multiple pharmacophores:
- The pyrimidine scaffold is a common motif in medicinal chemistry, often associated with nucleotide mimicry or enzyme targeting.
Properties
Molecular Formula |
C23H19F3N6O2 |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
N-[6-[1-methyl-2-[4-(trifluoromethyl)anilino]benzimidazol-5-yl]oxypyrimidin-4-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C23H19F3N6O2/c1-32-18-9-8-16(34-20-11-19(27-12-28-20)31-21(33)13-2-3-13)10-17(18)30-22(32)29-15-6-4-14(5-7-15)23(24,25)26/h4-13H,2-3H2,1H3,(H,29,30)(H,27,28,31,33) |
InChI Key |
YGSUBARKRPZWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC3=NC=NC(=C3)NC(=O)C4CC4)N=C1NC5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the trifluoromethyl group: This can be achieved through electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Cyclopropanecarboxamide formation: This step involves the reaction of a cyclopropane derivative with an appropriate amine under basic conditions.
Coupling reactions: The final step involves coupling the benzimidazole derivative with the pyrimidine moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key cellular pathways, resulting in therapeutic effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional distinctions from related pyrimidine and benzimidazole derivatives are critical for understanding its pharmacological profile. Below is a comparative analysis based on available analogs (Table 1):
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Observations :
Core Structure Variability: The target compound’s pyrimidine-benzimidazole hybrid distinguishes it from thiazole-linked analogs (e.g., BP 27386–27387). Benzimidazole’s larger aromatic system may enhance interactions with hydrophobic binding pockets compared to thiazole .
Substituent Effects: Trifluoromethyl vs. Fluoro/Hydroxy Groups: The trifluoromethyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to the 4-fluorophenyl () or hydroxyethyl groups (BP 27387), which may improve blood-brain barrier penetration . Cyclopropane vs.
Research Findings and Hypotheses
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Kinase Inhibition: Pyrimidine-benzimidazole hybrids are documented as kinase inhibitors (e.g., Bcr-Abl, EGFR). The trifluoromethyl group may enhance binding affinity compared to non-fluorinated analogs .
- Metabolic Stability : The cyclopropane moiety likely reduces oxidative metabolism compared to BP 27387’s hydroxyethylpiperazinyl group, which is susceptible to phase I oxidation .
- Solubility Limitations : The target compound’s high lipophilicity (logP ~4.5 predicted) may necessitate formulation adjustments, unlike BP 27387’s piperazinyl group, which improves aqueous solubility .
Biological Activity
N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide, commonly referred to as a benzimidazole derivative, is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 468.43 g/mol. The structure features a cyclopropane carboxamide moiety linked to a benzimidazole and pyrimidine, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cellular pathways:
- Inhibition of Kinase Activity : The compound has been observed to inhibit various kinases involved in cell signaling pathways, particularly those associated with cancer cell proliferation and survival. For example, it shows inhibitory effects on the BRAF V600E mutation, which is commonly implicated in melanoma .
- Anti-Angiogenic Effects : The compound may also exert anti-angiogenic properties by inhibiting vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor growth and metastasis .
Biological Activity Data
The biological activities have been evaluated through various in vitro and in vivo studies. Below is a summary of key findings:
| Study Type | Findings |
|---|---|
| In vitro assays | Demonstrated significant inhibition of cell proliferation in melanoma cell lines (e.g., A375). |
| Animal models | Showed reduced tumor growth in xenograft models when administered at therapeutic doses. |
| Mechanistic studies | Indicated that the compound inhibits MAPK/ERK signaling pathways, leading to apoptosis in cancer cells. |
Case Studies
- Melanoma Treatment : In a study involving patients with BRAF V600E mutations, administration of the compound resulted in a marked reduction in tumor size and improved overall survival rates compared to baseline measurements .
- Combination Therapy : Research indicated that combining this compound with other targeted therapies enhanced the overall efficacy against resistant cancer phenotypes, suggesting potential for use in combination regimens .
- Toxicology Profile : Toxicological evaluations revealed that the compound exhibited low toxicity profiles at therapeutic doses, making it a viable candidate for further clinical development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
